(s)-3-Amino-4-methylpentanoic acid

Description

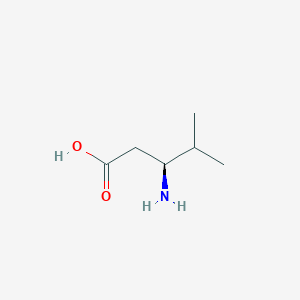

(3S)-beta-leucine is the (3S)-beta-isomer of leucine. It is an enantiomer of a (3R)-beta-leucine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJNGJDHCTUJY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40469-85-0, 5699-54-7 | |

| Record name | 40469-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Beta-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of (s)-3-Amino-4-methylpentanoic Acid

Introduction

(s)-3-Amino-4-methylpentanoic acid, also known as β-leucine, is a non-proteinogenic β-amino acid. As a stereoisomer of its more common α-amino acid counterpart, L-leucine, it presents a unique structural motif that is of significant interest to researchers in drug discovery, peptide synthesis, and chemical biology.[1] Its applications range from serving as a crucial building block in the synthesis of complex pharmaceutical intermediates to its use as a tool in metabolic and structural biology studies.[1] Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective application, enabling scientists to predict its behavior in various chemical and biological systems, design robust experimental protocols, and ensure the reliability and reproducibility of their research. This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established scientific principles and experimental methodologies.

Molecular Structure and Basic Properties

The foundational attributes of a molecule dictate its interactions and reactivity. This compound is characterized by a six-carbon backbone with an amino group at the β-position (carbon 3) and a methyl branch at carbon 4.

The stereochemistry at the chiral center (carbon 3) is designated as (S), which is a critical determinant of its biological activity and interaction with other chiral molecules.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 206-209°C | |

| Boiling Point | 232°C at 760 mmHg | |

| CAS Number | 40469-85-0 | [2][3] |

Acid-Base Properties: pKa and the Zwitterionic Nature

Like all amino acids, this compound is an amphoteric molecule, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality governs its charge state in aqueous solutions, which is critically dependent on the pH.

The tendency of these functional groups to ionize is quantified by their pKa values. The pKa is the pH at which a functional group is 50% ionized. For amino acids with a neutral side chain, there are two primary pKa values: pKa₁ for the carboxylic acid group and pKa₂ for the amino group.[5][6]

At a pH below pKa₁, the molecule will be predominantly in its cationic form. As the pH increases past pKa₁, the carboxylic acid group deprotonates, and the molecule exists as a zwitterion (a neutral molecule with both a positive and a negative charge). As the pH surpasses pKa₂, the amino group is deprotonated, resulting in the anionic form.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a neutral side-chain amino acid, it can be calculated as the average of pKa₁ and pKa₂.[5][7]

Experimental Determination of pKa: Acid-Base Titration

The gold standard for determining the pKa values of an amino acid is through acid-base titration. This method provides a direct measurement of the buffering capacity of the ionizable groups.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The resulting titration curve will show inflection points corresponding to the pKa values of the ionizable groups.

Workflow for pKa Determination:

Caption: Workflow for the experimental determination of pKa values via acid-base titration.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For laboratory applications, understanding solubility is essential for preparing stock solutions and designing reaction conditions.

A reported solubility for the racemic mixture (DL-3-Amino-4-methylpentanoic acid) in water is 26 mg/mL. It is important to note that the solubility of the pure (S)-enantiomer may differ slightly. The compound is reported to be insoluble in DMSO.[8]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is most commonly determined using the shake-flask method. This technique measures the concentration of a saturated solution in equilibrium with the solid compound.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Workflow for Shake-Flask Solubility Assay:

References

- 1. 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. chemscene.com [chemscene.com]

- 3. 40469-85-0|this compound|BLD Pharm [bldpharm.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. jackwestin.com [jackwestin.com]

- 8. 3-Amino-4-methylpentanoic acid产品说明书 [selleck.cn]

The Enigmatic Isomer: A Technical Guide to the Biological Activity of β-Leucine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

[January 3, 2026]

Abstract

This technical guide provides a comprehensive exploration of the biological activity of β-leucine, a naturally occurring beta-amino acid and positional isomer of the well-studied L-leucine. While research on L-leucine and its metabolites, such as β-hydroxy-β-methylbutyrate (HMB), has extensively documented their roles in muscle protein synthesis, metabolic regulation, and cellular signaling, β-leucine remains a comparatively enigmatic molecule. This document synthesizes the current, albeit limited, understanding of β-leucine's biosynthesis, metabolism, and potential physiological significance. We delve into its formation via the vitamin B12-dependent enzyme leucine 2,3-aminomutase and its accumulation in states of cobalamin deficiency. Furthermore, we explore the prospective, yet largely uninvestigated, therapeutic applications of β-leucine by drawing parallels with the known biological activities of other β-amino acids. This guide aims to equip researchers and drug development professionals with a foundational understanding of β-leucine, highlighting critical knowledge gaps and opportunities for future investigation into its potential as a bioactive compound.

Introduction: Beyond the Alpha-Isomer

The branched-chain amino acid (BCAA) L-leucine is a cornerstone of protein synthesis and a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, which governs cell growth and proliferation.[1][2] Its metabolic derivatives, particularly α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB), have also demonstrated significant biological effects, from stimulating insulin secretion to attenuating muscle protein breakdown.[3] However, the metabolic journey of L-leucine holds a less-explored path: its conversion to the positional isomer, β-leucine (3-amino-4-methylpentanoic acid).

This guide shifts the focus from the well-trodden territory of L-leucine to the intriguing biological landscape of its beta-isomer. While direct research into the specific functions of β-leucine is sparse, its endogenous production and the established bioactivities of the broader class of β-amino acids suggest a molecule of untapped potential.[4][5][6][7] This document will serve as a technical primer, consolidating the established knowledge and presenting a scientifically grounded framework for future research into the biological activities of β-leucine.

Biosynthesis and Metabolism: A Tale of Two Isomers

β-leucine is not an amino acid incorporated into proteins during translation but is a product of L-leucine metabolism.[8] Its formation is a testament to the intricate enzymatic machinery that governs amino acid fate within the cell.

The Role of Leucine 2,3-Aminomutase

The key enzyme responsible for the synthesis of β-leucine is leucine 2,3-aminomutase . This enzyme catalyzes the reversible interconversion of L-leucine (α-leucine) and β-leucine.[9][10]

-

Mechanism: Leucine 2,3-aminomutase is a cobalamin (vitamin B12) dependent enzyme.[9][11] It facilitates an intramolecular 1,2-shift of the amino group from the alpha-carbon to the beta-carbon of the leucine backbone.

-

Distribution: The activity of this enzyme has been detected in various organisms, including several species of Clostridium, and in mammalian tissues such as the liver and leukocytes in rats, monkeys, and humans.[9]

-

Clinical Significance: The dependence of leucine 2,3-aminomutase on vitamin B12 is clinically relevant. In individuals with pernicious anemia, a state of cobalamin deficiency, plasma concentrations of β-leucine are notably elevated, while L-leucine levels are lower.[11] This suggests that the equilibrium of the reaction is affected, potentially impairing the conversion of β-leucine back to L-leucine.[11]

Metabolic Fate of β-Leucine

Once formed, β-leucine is further metabolized, although the enzymatic steps are not fully characterized.[8] The proposed pathway involves its conversion to β-ketoisocaproate (β-KIC), which can then be metabolized to β-ketoisocaproyl-CoA and subsequently to acetyl-CoA, feeding into the citric acid cycle for energy production.[8] It is important to note that this is a minor pathway for L-leucine metabolism, accounting for less than 5% in most tissues, with the exception of the testes where it can be significantly higher.[8]

Diagram: Biosynthesis and Metabolism of β-Leucine

Caption: Interconversion of L-leucine and β-leucine.

Potential Biological Activities: An Emerging Frontier

Direct experimental evidence for the biological activity of β-leucine is currently limited. However, based on its structure as a β-amino acid and its relationship with L-leucine, we can hypothesize several areas of potential interest for researchers and drug developers.

Insights from the β-Amino Acid Class

β-amino acids and their derivatives are known to possess a wide range of pharmacological properties.[4][5][6][7] These include:

-

Antimicrobial and Antifungal Activity: Certain β-amino acids have demonstrated efficacy against various pathogens.[4][6]

-

Metabolic Regulation: Some β-amino acids exhibit hypoglycemic and antiketogenic properties.[4][6]

-

Enzymatic Stability: Peptides containing β-amino acids often show increased resistance to proteolytic degradation, a desirable characteristic for therapeutic peptides.[12]

While these are general properties of the class, they provide a rationale for investigating whether β-leucine shares any of these activities.

Neurological and Neurotransmitter Modulation

The central nervous system (CNS) is a potential site of action for β-leucine. L-leucine is known to cross the blood-brain barrier and participate in the metabolism of excitatory neurotransmitters like glutamate.[13][14] Given the structural similarity, it is plausible that β-leucine could also be transported into the brain and interact with neuronal pathways. Commercial suppliers of D-β-leucine hydrochloride suggest its use in neuroscience research for exploring effects on neurotransmitter regulation, although peer-reviewed data is lacking.[15]

Muscle Metabolism and Protein Synthesis

L-leucine is a potent stimulator of muscle protein synthesis. While there is no direct evidence that β-leucine shares this anabolic property, its potential role in muscle metabolism warrants investigation. Commercial descriptions of L- and D-β-leucine hydrochloride claim they play a role in protein synthesis and muscle recovery, which, if substantiated, could have significant implications for sports nutrition and the treatment of sarcopenia.[15]

Experimental Protocols for Investigating β-Leucine Activity

To bridge the knowledge gap surrounding β-leucine, rigorous experimental investigation is required. The following protocols provide a starting point for researchers interested in exploring its biological effects.

Protocol: In Vitro Assessment of β-Leucine on Pancreatic β-Cell Function

Objective: To determine the effect of β-leucine on insulin secretion from pancreatic β-cells.

Methodology:

-

Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1E) in standard growth medium.

-

Treatment: Incubate the cells with varying concentrations of β-leucine (e.g., 0.1, 1, 5, 10 mM) for a specified period (e.g., 72 hours). A control group with no added β-leucine should be included.

-

Insulin Secretion Assay:

-

Pre-incubate the cells in a low-glucose buffer (e.g., 3.3 mM glucose) for 30 minutes.

-

Incubate the cells in either a low-glucose (basal) or high-glucose (stimulated, e.g., 16.7 mM) buffer for 1 hour.

-

Collect the supernatant and measure insulin concentration using an ELISA kit.

-

-

Data Analysis: Compare insulin secretion in β-leucine-treated cells to control cells under both basal and glucose-stimulated conditions.

Diagram: Workflow for β-Cell Insulin Secretion Assay

Caption: Experimental workflow for assessing β-leucine's effect on insulin secretion.

Protocol: Analysis of β-Leucine in Biological Samples

Objective: To quantify the concentration of β-leucine in plasma or tissue samples.

Methodology:

-

Sample Preparation:

-

For plasma/serum: Deproteinize the sample using a suitable method (e.g., acid precipitation).

-

For tissue: Homogenize the tissue in an appropriate buffer and deproteinize the homogenate.

-

-

Derivatization (if necessary): Depending on the analytical method, derivatization of the amino group may be required to enhance detection.

-

Analytical Method:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for amino acid analysis.

-

High-Performance Liquid Chromatography (HPLC): Can be used with various detection methods (e.g., fluorescence, mass spectrometry).

-

-

Quantification: Use a standard curve prepared with known concentrations of a β-leucine standard for accurate quantification.

Table 1: Comparison of Analytical Methods for β-Leucine Detection

| Method | Principle | Advantages | Disadvantages |

| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. | High sensitivity and specificity. | Often requires derivatization. |

| HPLC-MS | Separation by liquid chromatography followed by mass spectrometric detection. | High sensitivity and specificity, suitable for a wide range of molecules. | Can be more complex to operate than GC-MS. |

| Colorimetric/Fluorometric Assays | Enzymatic reactions leading to a colored or fluorescent product.[16][17] | High-throughput, relatively simple. | May lack specificity for β-leucine and measure total BCAAs. |

Future Directions and Conclusion

The biological significance of β-leucine is a nascent field of research with considerable potential. While the current body of literature is sparse, the established connection to vitamin B12 metabolism and the known bioactivities of β-amino acids provide a compelling rationale for further investigation.

Key areas for future research include:

-

Direct Pharmacological Effects: In vivo studies administering β-leucine to animal models are crucial to determine its physiological effects on metabolism, neurological function, and muscle physiology.

-

Mechanism of Action: Elucidating the cellular and molecular targets of β-leucine will be essential to understanding its biological role. This includes investigating its interaction with cell surface receptors, transporters, and intracellular signaling pathways.

-

Therapeutic Potential: Given the suggested applications in metabolic and neurological disorders, preclinical studies are needed to evaluate the therapeutic efficacy and safety of β-leucine and its derivatives.

-

Role in Human Health and Disease: Further investigation into the clinical implications of altered β-leucine levels, particularly in the context of vitamin B12 deficiency and other metabolic disorders, is warranted.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 3. Metabolic regulation by leucine of translation initiation through the mTOR-signaling pathway by pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. β-Leucine - Wikipedia [en.wikipedia.org]

- 9. Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leucine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 11. Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Function of leucine in excitatory neurotransmitter metabolism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. BCAA-Glo™ Assay | Branched Chain Amino Acid Assay | BCAA Assay Kit [worldwide.promega.com]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of (s)-3-Amino-4-methylpentanoic Acid (Pregabalin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-4-methylpentanoic acid, widely known as Pregabalin, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Despite its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action diverges significantly, centering on its high-affinity interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs). This guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of Pregabalin. We will delve into its primary molecular target, the downstream consequences on neurotransmitter release and cellular signaling, and present detailed experimental protocols for investigating its pharmacodynamics. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development, offering a granular understanding of Pregabalin's pharmacology.

Introduction: Beyond the GABA Analogue Facade

Initially synthesized as a structural analogue of GABA, it was presumed that this compound (Pregabalin) would exert its effects through the GABAergic system. However, extensive research has unequivocally demonstrated that Pregabalin does not bind to GABA receptors (GABA-A or GABA-B) nor does it influence GABA synthesis or metabolism.[1] The true mechanism of action lies in its specific and high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels.[2][3] This interaction is the linchpin of its therapeutic efficacy, leading to a cascade of events that ultimately dampen neuronal hyperexcitability. This guide will systematically dissect this mechanism, from the initial binding event to the subsequent modulation of neural circuits.

The Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

The α2δ protein is an auxiliary subunit of VGCCs, which are crucial for neurotransmitter release and neuronal excitability.[2] Pregabalin selectively binds to the α2δ-1 and α2δ-2 isoforms, with negligible affinity for α2δ-3 or α2δ-4.[4] This binding is stereospecific, with the (S)-enantiomer (Pregabalin) exhibiting significantly higher affinity than its (R)-enantiomer.

Binding Affinity and Molecular Interactions

The affinity of Pregabalin for the α2δ subunit is in the nanomolar range, indicating a potent interaction. Recent cryo-electron microscopy (cryo-EM) studies of the related compound gabapentin bound to the CaVα2δ-1 subunit have provided invaluable insights into the binding pocket.[4][5] These studies reveal a binding site within the dCache1 domain of CaVα2δ-1 that completely encapsulates the ligand.[4][5] The interaction is stabilized by a network of hydrogen bonds and van der Waals forces. A critical amino acid residue, Arginine 217 (R217) in the α2δ-1 protein, has been identified as essential for high-affinity binding; mutation of this residue to Alanine (R217A) dramatically reduces the binding of Pregabalin.[2]

| Ligand | Target Subunit | Binding Affinity (Kd) | Reference |

| [3H]-Pregabalin | Porcine α2δ-1 (recombinant) | 5 ± 0.1 nM | [6] |

| [3H]-Pregabalin | Human α2δ-2 (recombinant) | 7 ± 0.6 nM | [6] |

| [3H]-Pregabalin | Human cortical membranes | 9 ± 2.4 nM | [6] |

Downstream Consequences of α2δ Subunit Binding

The binding of Pregabalin to the α2δ subunit does not directly block the calcium channel pore. Instead, it modulates the trafficking and function of the channel, leading to a reduction in the release of several excitatory neurotransmitters.

Inhibition of Neurotransmitter Release

A primary consequence of Pregabalin's action is the subtle reduction in the synaptic release of neurotransmitters, particularly in conditions of neuronal hyperexcitability.[2][3] This includes a decrease in the release of:

-

Glutamate: The principal excitatory neurotransmitter in the central nervous system.

-

Norepinephrine (Noradrenaline): A monoamine neurotransmitter involved in alertness and arousal.

-

Substance P: A neuropeptide involved in pain signaling.

-

Calcitonin gene-related peptide (CGRP): A peptide involved in pain transmission and inflammation.[1]

This reduction in neurotransmitter release is thought to be the primary mechanism underlying Pregabalin's analgesic, anticonvulsant, and anxiolytic effects.

Figure 1: Simplified signaling pathway of Pregabalin's mechanism of action.

Modulation of Intracellular Signaling Pathways

Beyond the direct impact on neurotransmitter release, evidence suggests that gabapentinoids, including Pregabalin, can modulate intracellular signaling cascades. Studies have shown that gabapentin can suppress the activation of Protein Kinase C (PKC) and the downstream Extracellular signal-regulated kinase (ERK) pathway (PKC-ERK1/2 signaling).[7][8] This pathway is implicated in the sensitization of neurons during chronic pain states. By inhibiting this pathway, Pregabalin may further contribute to its analgesic effects by reducing central sensitization.

Figure 2: Proposed modulation of the PKC-ERK signaling pathway by Pregabalin.

Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α2δ subunit using radiolabeled Pregabalin.

Objective: To quantify the binding affinity (Ki) of a test compound to the α2δ subunit.

Materials:

-

Membrane preparation from cells or tissues expressing the α2δ subunit (e.g., porcine brain membranes).

-

[3H]-Pregabalin (radioligand).

-

Unlabeled Pregabalin (for determining non-specific binding).

-

Test compound.

-

Binding buffer (e.g., 10 mM HEPES, pH 7.5).

-

Wash buffer (e.g., ice-cold 50 mM Tris buffer, pH 7.5).

-

Glass fiber filters (GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Thaw the membrane preparation on ice. Dilute the membranes in binding buffer to a final concentration of 15 µg of protein per well. Prepare serial dilutions of the test compound and a high concentration of unlabeled Pregabalin (e.g., 10 µM) for determining non-specific binding.

-

Incubation: In a 96-well plate, add 150 µL of the diluted membrane preparation to each well. Add 50 µL of the test compound at various concentrations, buffer for total binding, or unlabeled Pregabalin for non-specific binding. Add 50 µL of [3H]-Pregabalin to a final concentration of 20 nM.

-

Incubation: Incubate the plate for 90 minutes at room temperature (22°C) with gentle agitation.[2]

-

Filtration: Terminate the incubation by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[2]

-

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for the radioligand binding assay.

In Vitro Neurotransmitter Release Assay using HPLC-ECD

This protocol outlines a method to measure the effect of Pregabalin on the release of neurotransmitters from cultured neurons or brain slices using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Objective: To quantify the release of excitatory amino acids (e.g., glutamate) from neuronal preparations in the presence and absence of Pregabalin.

Materials:

-

Neuronal cell culture or acute brain slices.

-

Artificial cerebrospinal fluid (aCSF).

-

High potassium (K+) aCSF for depolarization.

-

Pregabalin.

-

HPLC system with an electrochemical detector.

-

Reverse-phase C18 column.

-

Mobile phase (e.g., sodium phosphate buffer with methanol and EDTA).

-

Standards for glutamate and other neurotransmitters of interest.

-

Microdialysis probes (for in vivo studies) or perfusion system (for in vitro).

Procedure:

-

Preparation of Neuronal Tissue: Culture primary neurons or prepare acute brain slices from a relevant brain region (e.g., hippocampus or spinal cord).

-

Perfusion and Sample Collection: Place the neuronal preparation in a perfusion chamber and perfuse with aCSF at a constant flow rate. Collect baseline samples of the perfusate.

-

Drug Application: Switch the perfusion to aCSF containing Pregabalin at the desired concentration and continue collecting samples.

-

Depolarization: To stimulate neurotransmitter release, switch to high K+ aCSF (with or without Pregabalin) for a short period. Collect the perfusate during and after depolarization.

-

Sample Preparation: Stabilize the collected samples immediately (e.g., by adding a derivatizing agent if necessary for detection).

-

HPLC-ECD Analysis: Inject the samples into the HPLC system. The neurotransmitters are separated on the C18 column and detected by the electrochemical detector.

-

Quantification: Generate a standard curve using known concentrations of the neurotransmitter standards. Quantify the amount of neurotransmitter in each sample by comparing its peak area to the standard curve.

-

Data Analysis: Compare the amount of neurotransmitter released during depolarization in the presence and absence of Pregabalin to determine its inhibitory effect.

Calcium Imaging in Cultured Neurons

This protocol describes a method to visualize and quantify changes in intracellular calcium concentration in response to neuronal depolarization and the modulatory effect of Pregabalin.

Objective: To measure the effect of Pregabalin on depolarization-evoked calcium influx in cultured neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP).

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution).

-

High potassium (K+) buffer for depolarization.

-

Pregabalin.

-

Fluorescence microscope with a sensitive camera and appropriate filter sets.

-

Image analysis software.

Procedure:

-

Dye Loading: Incubate the cultured neurons with the calcium-sensitive dye in imaging buffer for 30-60 minutes at 37°C. If using a genetically encoded indicator, ensure its expression in the neurons.

-

Baseline Imaging: Mount the coverslip with the loaded neurons onto the microscope stage. Perfuse with imaging buffer and record baseline fluorescence for a few minutes.

-

Drug Application: Perfuse the neurons with imaging buffer containing Pregabalin for a defined period.

-

Stimulation: Induce neuronal depolarization by switching to a high K+ buffer (with or without Pregabalin).

-

Image Acquisition: Continuously record fluorescence images before, during, and after depolarization.

-

Data Analysis: Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. Measure the change in fluorescence intensity over time for each ROI. The change in fluorescence is proportional to the change in intracellular calcium concentration. Compare the peak fluorescence change upon depolarization in the presence and absence of Pregabalin.

Structure-Activity Relationship (SAR)

The therapeutic efficacy of this compound is intrinsically linked to its specific chemical structure. SAR studies have been pivotal in elucidating the key molecular features required for high-affinity binding to the α2δ subunit.

-

Stereochemistry: The (S)-configuration at the C3 position is crucial for potent activity. The (R)-enantiomer has significantly lower affinity for the α2δ subunit.[4]

-

Amino and Carboxylic Acid Groups: Both the primary amine and the carboxylic acid moieties are essential for binding. N-methylation of the amino group, for instance, drastically reduces binding affinity.

-

Alkyl Substituent: The isobutyl group at the C5 position contributes to the overall binding affinity. Modifications to this group can alter the potency and pharmacokinetic properties of the molecule.[1][9]

These SAR insights are critical for the rational design of novel α2δ ligands with improved therapeutic profiles.

Conclusion

The mechanism of action of this compound (Pregabalin) is a well-defined example of targeted pharmacology. Its high-affinity and selective binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels initiates a cascade of events that culminates in the reduction of excitatory neurotransmitter release and the modulation of intracellular signaling pathways. This multifaceted mechanism effectively dampens neuronal hyperexcitability, providing the basis for its therapeutic efficacy in a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide offer a robust framework for further investigation into the nuances of its action and for the discovery of next-generation α2δ ligands. A thorough understanding of this mechanism is paramount for optimizing its clinical use and for the continued development of innovative therapies targeting this important molecular pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gabapentin Inhibits Protein Kinase C Epsilon Translocation in Cultured Sensory Neurons with Additive Effects When Coapplied with Paracetamol (Acetaminophen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Gabapentin Effects on PKC-ERK1/2 Signaling in the Spinal Cord of Rats with Formalin-Induced Visceral Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gabapentin Effects on PKC-ERK1/2 Signaling in the Spinal Cord of Rats with Formalin-Induced Visceral Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of (S)-3-Amino-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-3-Amino-4-methylpentanoic acid, also known as β-leucine, is a fascinating, yet enigmatic, molecule in the landscape of amino acid metabolism. As a β-amino acid isomer of the proteinogenic L-leucine, its metabolic pathways, physiological relevance, and even its definitive presence in mammals have been subjects of scientific inquiry and debate. This technical guide provides a comprehensive overview of the known metabolic pathways involving this compound, delving into its biosynthesis, proposed degradation, and the surrounding scientific controversies. We will explore the key enzyme, leucine 2,3-aminomutase, and its characteristics. Furthermore, this guide offers detailed, field-proven insights into the experimental methodologies required to investigate these pathways, equipping researchers with the knowledge to navigate this intriguing area of biochemistry.

Introduction: The Enigma of β-Leucine

This compound is a non-proteinogenic β-amino acid, meaning the amino group is attached to the β-carbon of the pentanoic acid backbone.[1] This structural feature distinguishes it from its α-amino acid counterpart, L-leucine, a fundamental building block of proteins. While β-amino acids are found in various natural products and are of interest in the development of peptidomimetics due to their resistance to proteolytic degradation, the metabolic role of β-leucine in mainstream metabolism remains a topic of investigation.[2][3]

The central enzyme implicated in the metabolism of this compound is leucine 2,3-aminomutase , a cobalamin (vitamin B12)-dependent enzyme that catalyzes the interconversion of L-leucine and β-leucine.[1][4][5] The existence and activity of this enzyme are well-established in certain microorganisms and plants; however, its presence and physiological significance in mammals are contentious.[4][6] This guide will dissect the available evidence to provide a clear perspective on this ongoing scientific discussion.

Understanding the metabolic fate of this compound is not merely an academic exercise. Given the therapeutic importance of β-amino acid analogs and the intricate links between branched-chain amino acid metabolism and various physiological and pathological states, a thorough comprehension of these pathways is crucial for researchers in drug development and metabolic diseases.

Biosynthesis of this compound

The sole established pathway for the biosynthesis of this compound is the reversible isomerization of L-leucine, catalyzed by leucine 2,3-aminomutase (EC 5.4.3.7).[5]

Leucine 2,3-Aminomutase: A Cobalamin-Dependent Isomerase

Leucine 2,3-aminomutase belongs to a family of enzymes that utilize a vitamin B12 derivative, adenosylcobalamin (AdoCbl), as a cofactor to catalyze intramolecular rearrangement reactions.[7][8][9][10] The reaction mechanism involves the homolytic cleavage of the cobalt-carbon bond in AdoCbl to generate a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, initiating the rearrangement, followed by the return of a hydrogen atom to the product radical to complete the reaction.

Key Characteristics of Leucine 2,3-Aminomutase:

| Characteristic | Description |

| Enzyme Commission No. | 5.4.3.7[5] |

| Reaction Catalyzed | L-leucine ⇌ this compound[1] |

| Cofactor | Adenosylcobalamin (Vitamin B12)[5] |

| Enzyme Class | Isomerase (specifically, an intramolecular transferase)[5] |

| Known Sources | Clostridium sporogenes, other clostridia, some plants, and putatively in some mammalian tissues.[4] |

The reaction catalyzed by leucine 2,3-aminomutase is a critical branch point from the canonical L-leucine degradation pathway.

Caption: Biosynthesis of this compound from L-leucine.

Degradation of this compound: A Putative Pathway

While the biosynthesis of β-leucine is attributed to a single enzymatic step, its subsequent degradation is less defined, with the enzymes involved being largely uncharacterized in the scientific literature.[1] The proposed catabolic pathway mirrors certain steps of L-leucine degradation, ultimately leading to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production.

The proposed steps are as follows:

-

This compound is likely converted to β-ketoisocaproate (β-KIC) . This step would involve either a transamination or an oxidative deamination reaction.

-

β-Ketoisocaproate is then thought to be converted to β-ketoisocaproyl-CoA .

-

Finally, β-ketoisocaproyl-CoA is metabolized to acetyl-CoA .[1]

It is important to emphasize that the enzymes catalyzing these transformations have not been definitively identified.

Caption: Proposed degradation pathway of this compound.

The Controversy: Does β-Leucine Metabolism Occur in Mammals?

One of the most critical aspects for researchers to understand is the ongoing debate about the physiological relevance of β-leucine metabolism in mammals, including humans.

Evidence for its Existence:

-

Early studies reported the presence of leucine 2,3-aminomutase activity in various mammalian tissues, including rat liver and human leukocytes.[4]

-

Elevated plasma concentrations of β-leucine were reported in individuals with cobalamin (vitamin B12) deficiency, suggesting a role for a cobalamin-dependent aminomutase.[1]

Evidence Against its Existence:

-

More recent and highly sensitive analytical techniques, such as those employing deuterium-labeled internal standards with mass spectrometry, have failed to detect β-leucine in the serum of both healthy individuals and cobalamin-deficient patients.[6]

-

Incubation of rat liver supernatants with potential precursors did not lead to the formation of β-leucine.[6]

Current Consensus and Implications:

The current balance of evidence suggests that if β-leucine metabolism occurs in mammals, it is likely a very minor pathway with low flux, or it may be restricted to specific tissues or developmental stages not yet fully investigated. The Human Metabolome Database describes β-leucine as being in a "controversy over its presence in the human body".[6] For drug development professionals, this uncertainty is a crucial consideration. Targeting a metabolic pathway with questionable physiological relevance in humans carries inherent risks. Therefore, any research in this area must be accompanied by rigorous validation of the pathway's existence and activity in the specific biological context of interest.

Experimental Protocols for the Study of this compound Metabolism

To aid researchers in this field, we provide detailed, synthesized protocols for the key experiments required to investigate the metabolic pathways of this compound.

Protocol for Leucine 2,3-Aminomutase Activity Assay

This protocol is based on the principles of detecting the interconversion of L-leucine and β-leucine.

Objective: To determine the activity of leucine 2,3-aminomutase in a biological sample.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

L-leucine

-

This compound (as a standard)

-

Adenosylcobalamin (AdoCbl)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Dithiothreitol (DTT)

-

Quenching solution (e.g., perchloric acid)

-

Analytical system for amino acid separation and detection (e.g., HPLC with pre-column derivatization and fluorescence detection, or LC-MS/MS)

Procedure:

-

Sample Preparation: Prepare a cell lysate or tissue homogenate in a suitable buffer containing protease inhibitors. Centrifuge to clarify the extract.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer

-

DTT (to maintain a reducing environment)

-

AdoCbl

-

Biological sample (containing the putative enzyme)

-

-

Initiation of Reaction: Add L-leucine to the reaction mixture to start the reaction. A control reaction without the biological sample or without AdoCbl should be run in parallel.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

-

Sample Processing for Analysis: Centrifuge the quenched reaction to pellet precipitated proteins. Neutralize the supernatant.

-

Analysis: Analyze the supernatant for the presence of this compound using a suitable analytical method (see Protocol 5.2).

-

Quantification: Quantify the amount of β-leucine produced by comparing it to a standard curve. Enzyme activity can be expressed as the amount of product formed per unit time per amount of protein.

Caption: Workflow for the Leucine 2,3-Aminomutase Activity Assay.

Protocol for Quantification of this compound by LC-MS/MS

This protocol provides a robust and sensitive method for the detection and quantification of β-leucine in biological matrices.

Objective: To accurately measure the concentration of this compound in biological samples.

Materials:

-

Biological sample (e.g., plasma, cell culture medium, tissue extract)

-

Stable isotope-labeled internal standard (e.g., D3-β-leucine)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of the stable isotope-labeled internal standard.

-

Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 5% ACN with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a reversed-phase C18 column with a gradient of mobile phases (e.g., A: water with 0.1% FA, B: ACN with 0.1% FA).

-

Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for β-leucine and its internal standard should be determined and optimized beforehand.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of β-leucine in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of β-leucine and a constant concentration of the internal standard.

-

Quantitative Data Summary (Hypothetical LC-MS/MS Parameters):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 132.1 | 86.1 | 15 |

| D3-(S)-3-Amino-4-methylpentanoic acid | 135.1 | 89.1 | 15 |

Conclusion and Future Directions

The metabolic pathways of this compound present a compelling area of research, characterized by both established biochemical principles and significant unanswered questions. The biosynthesis via leucine 2,3-aminomutase is a well-defined, cobalamin-dependent reaction, yet its physiological relevance in mammals remains a subject of debate. The degradation pathway, while logically proposed, awaits the definitive identification of its constituent enzymes.

For researchers, scientists, and drug development professionals, this field offers both challenges and opportunities. The development of highly sensitive and specific analytical methods is paramount to resolving the controversy surrounding the presence of β-leucine in mammals. Furthermore, the exploration of microbial sources of leucine 2,3-aminomutase and other enzymes involved in β-leucine metabolism could provide valuable biocatalysts for the synthesis of novel β-amino acid-containing compounds.

As our understanding of the metabolome continues to expand, a definitive elucidation of the role of this compound and its metabolic pathways will undoubtedly provide valuable insights into the intricate network of cellular metabolism and may unveil new therapeutic targets and biotechnological applications.

References

- 1. β-Leucine - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for Beta-Leucine (HMDB0003640) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Genetic disorders of vitamin B12 metabolism: eight complementation groups – eight genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coenzyme B12 (cobalamin)-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-methylpentanoic acid, also known as (S)-β-leucine, is a non-proteinogenic β-amino acid. Its structure is analogous to the common proteinogenic amino acid L-leucine, with the amino group attached to the β-carbon instead of the α-carbon. This structural difference imparts unique conformational properties, making it a valuable building block in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules. Accurate and comprehensive characterization of this compound is paramount for its application in research and development. This guide provides an in-depth overview of the key spectroscopic techniques used to confirm the structure and purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a publicly available, complete raw dataset for this specific enantiomer is not readily found in the literature, this guide will present predicted data based on the analysis of closely related compounds and foundational spectroscopic principles. A certificate of analysis from a commercial supplier, MedChemExpress, confirms the structure by ¹H NMR and a purity of ≥98.0%[1].

Molecular Structure and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | (S)-β-Leucine, (S)-HOMO-BETA-VALINE | [2] |

| Molecular Formula | C₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are presented below. These predictions are based on the analysis of similar amino acids and general chemical shift principles[4][5].

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| Hα (CH₂) | 2.3 - 2.5 | dd | J(Hα, Hα') ≈ 15, J(Hα, Hβ) ≈ 6 |

| Hα' (CH₂) | 2.2 - 2.4 | dd | J(Hα', Hα) ≈ 15, J(Hα', Hβ) ≈ 8 |

| Hβ (CH) | 3.0 - 3.2 | m | |

| Hγ (CH) | 1.8 - 2.0 | m | |

| Hδ (CH₃) | 0.9 - 1.0 | d | J(Hδ, Hγ) ≈ 7 |

| Hδ' (CH₃) | 0.9 - 1.0 | d | J(Hδ', Hγ) ≈ 7 |

| NH₂ | variable | br s | |

| OH | variable | br s |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The predicted chemical shifts are based on data for similar β-amino acids and known substituent effects[6][7][8].

| Carbon | Predicted δ (ppm) |

| C=O | 175 - 180 |

| Cα | 40 - 45 |

| Cβ | 50 - 55 |

| Cγ | 30 - 35 |

| Cδ | 18 - 22 |

| Cδ' | 18 - 22 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of amino acids is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and OH).

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR : For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the amino and carboxylic acid groups.

Predicted IR Data

The predicted characteristic absorption bands are listed below. These are based on typical frequencies for amino acids.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |

| N-H (Amine) | Stretch | 3200 - 3500 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong |

| N-H (Amine) | Bend | 1580 - 1650 | Medium |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong |

| O-H (Carboxylic Acid) | Bend | 1380 - 1440 | Medium |

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

-

Sample Preparation : Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methanol or dichloromethane.

-

Film Deposition : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids.

Predicted Mass Spectrum Data

-

Molecular Ion : In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at a mass-to-charge ratio (m/z) of 132.1.

-

Fragmentation : The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (as COOH or CO₂ and H₂O).

A plausible fragmentation pathway for this compound is outlined below:

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

-

Infusion : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode. The instrument parameters, such as capillary voltage and cone voltage, should be optimized to achieve good signal intensity for the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. This technical guide outlines the expected spectral data and provides standardized protocols for data acquisition, serving as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The presented protocols are self-validating systems that, when followed, will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

- 1. D-2-Amino-4-methylpentanoic acid(328-38-1) IR Spectrum [m.chemicalbook.com]

- 2. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the 13C CP/MAS spectra of leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-Homo-Beta-Valine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-Homo-Beta-Valine in Medicinal Chemistry

(S)-homo-beta-valine, systematically known as (3S)-3-amino-4-methylpentanoic acid, is a non-proteinogenic β-amino acid that has garnered significant attention in the field of drug discovery and development. Its structural uniqueness, characterized by an additional methylene group in the backbone compared to its α-amino acid counterpart, (S)-valine, imparts valuable properties to peptides and small molecule therapeutics. The incorporation of (s)-homo-beta-valine into peptidomimetics can lead to enhanced proteolytic stability, improved pharmacokinetic profiles, and the ability to adopt stable secondary structures, making it a valuable building block for modulating biological processes. This technical guide provides an in-depth review of the stereoselective synthesis of (s)-homo-beta-valine, its physicochemical properties, and its diverse applications in the design of novel therapeutic agents.

Stereoselective Synthesis of (S)-Homo-Beta-Valine: A Detailed Protocol

The enantiomerically pure synthesis of (s)-homo-beta-valine is crucial for its application in drug development, as the biological activity of chiral molecules is often stereospecific. One of the most reliable and widely employed methods for the preparation of β-amino acids from their α-amino acid precursors is the Arndt-Eistert homologation . This reaction sequence allows for the extension of the carbon chain of a carboxylic acid by one methylene unit while preserving the stereochemical integrity of the chiral center.[1][2]

The Arndt-Eistert Homologation Pathway

The Arndt-Eistert synthesis involves a three-step process:

-

Activation of the Carboxylic Acid: The starting α-amino acid, in this case, N-protected (S)-valine, is first converted into a more reactive species, typically an acid chloride or a mixed anhydride. This activation is necessary for the subsequent reaction with diazomethane.

-

Formation of a Diazoketone: The activated carboxylic acid derivative reacts with diazomethane to form an α-diazoketone intermediate. It is crucial to use at least two equivalents of diazomethane to neutralize the hydrogen chloride generated during the reaction, thus preventing the formation of undesired chloromethyl ketone byproducts.[2]

-

Wolff Rearrangement and Nucleophilic Capture: The key step of the synthesis is the Wolff rearrangement of the diazoketone to form a ketene. This rearrangement can be promoted by various catalysts, including silver oxide (Ag₂O), or by thermal or photochemical means.[1] The highly reactive ketene intermediate is then trapped by a nucleophile, such as water, to yield the desired homologous carboxylic acid, (s)-homo-beta-valine.

A significant advantage of the Arndt-Eistert reaction is that the Wolff rearrangement proceeds with retention of configuration at the chiral center.[1] This ensures that the stereochemistry of the starting (S)-valine is transferred to the final (s)-homo-beta-valine product, resulting in a high enantiomeric excess.[1]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-(S)-Valine

The following protocol is a representative procedure for the synthesis of (S)-3-(tert-butoxycarbonylamino)-4-methylpentanoic acid, the Boc-protected form of (s)-homo-beta-valine, adapted from a similar homologation of Boc-L-phenylalanine.[3]

Step 1: Preparation of the Mixed Anhydride

-

To a solution of N-Boc-(S)-valine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -15 °C under a nitrogen atmosphere, add N-methylmorpholine (1 equivalent).

-

Slowly add isobutyl chloroformate (1 equivalent) to the solution, maintaining the temperature at -15 °C.

-

Stir the reaction mixture at this temperature for 15 minutes to form the mixed anhydride.

Step 2: Formation of the Diazoketone

-

In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15 °C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to obtain the crude diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

-

Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.

-

Add silver benzoate (0.1 equivalents) as a catalyst.

-

Heat the reaction mixture to 80 °C and stir for 10 hours.[4]

-

After cooling to room temperature, acidify the mixture with 1 N HCl and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(s)-homo-beta-valine.

-

Purify the product by column chromatography on silica gel.

Diagram: Arndt-Eistert Homologation of (S)-Valine

Caption: Arndt-Eistert homologation of N-Boc-(S)-Valine.

Physicochemical Properties and Characterization

(S)-homo-beta-valine is a white to off-white solid.[5] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [6] |

| Molecular Weight | 131.17 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

Spectroscopic Characterization:

Applications in Drug Discovery and Development

The unique structural features of (s)-homo-beta-valine make it a valuable building block in the design of peptidomimetics and other bioactive molecules with improved therapeutic properties.

Peptidomimetics with Enhanced Stability and Bioactivity

The incorporation of β-amino acids like (s)-homo-beta-valine into peptide sequences can significantly enhance their resistance to enzymatic degradation by proteases.[7] This is a critical advantage in drug development, as native peptides often suffer from short in-vivo half-lives. The altered backbone conformation can also lead to the formation of stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a native peptide ligand.[7] These properties have been exploited to develop bioactive peptides with applications in various therapeutic areas, including metabolic disorders.[]

Diagram: Incorporation of (s)-homo-beta-valine into a peptide backbone

Caption: Enhanced stability of peptidomimetics.

Antiviral and Other Therapeutic Applications

The development of peptidomimetics is a key strategy in the design of antiviral drugs, particularly for targeting viral proteases that are essential for viral replication.[9] While specific examples detailing the use of (s)-homo-beta-valine in antiviral compounds are not extensively documented in the readily available literature, the principles of peptidomimetic design suggest its potential as a building block for inhibitors of proteases from viruses such as HIV and coronaviruses.

Furthermore, bioactive peptides containing various amino acid residues have shown promise in the management of metabolic diseases like diabetes and obesity.[7] Given that (s)-homo-beta-valine is used in the production of bioactive molecules for the treatment of metabolic disorders, it is plausible that it is incorporated into peptides designed to modulate metabolic pathways.[]

Conclusion and Future Perspectives

(S)-homo-beta-valine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its stereoselective synthesis, primarily through the robust Arndt-Eistert homologation, allows for the production of enantiomerically pure material. The incorporation of this β-amino acid into peptides and other small molecules offers a powerful strategy to enhance metabolic stability and fine-tune biological activity. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic use of non-proteinogenic amino acids like (s)-homo-beta-valine is expected to play an increasingly important role in the future of drug discovery. Further research into the specific applications of (s)-homo-beta-valine-containing compounds and the detailed elucidation of their mechanisms of action will undoubtedly unlock new therapeutic opportunities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. (S)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 9. Computers and viral diseases. Preliminary bioinformatics studies on the design of a synthetic vaccine and a preventative peptidomimetic antagonist against the SARS-CoV-2 (2019-nCoV, COVID-19) coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of (S)-3-Amino-4-methylpentanoic Acid (Pregabalin): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological profile of (s)-3-Amino-4-methylpentanoic acid, known pharmaceutically as pregabalin. Designed for professionals in research and drug development, this document synthesizes preclinical safety data to offer field-proven insights into the compound's characteristics.

Introduction and Regulatory Context

This compound, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely used pharmaceutical agent for the management of neuropathic pain, as an adjunct therapy for partial seizures, and in the treatment of fibromyalgia and generalized anxiety disorder. Despite its therapeutic benefits, a thorough understanding of its toxicological profile is paramount for its safe development and clinical use. This guide delves into the key toxicological endpoints evaluated during the nonclinical safety assessment of pregabalin.

Physicochemical Properties and Toxicokinetics

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₇NO₂

-

Molecular Weight: 159.23 g/mol

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pregabalin exhibits predictable and linear pharmacokinetics. It is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1.5 hours.[1][2] The oral bioavailability is high, at approximately 90%, and is independent of the dose.[1][2]

Distribution is extensive, with an apparent volume of distribution of about 0.5 L/kg.[3][4] Pregabalin does not bind to plasma proteins and readily crosses the blood-brain barrier.[3][4]

Metabolism of pregabalin is negligible in humans, with about 90% of an administered dose recovered in the urine as the unchanged parent compound.[1][3] The primary route of elimination is renal excretion.[1][3] The elimination half-life is approximately 6.3 hours in individuals with normal renal function.[1][3]

Non-Clinical Toxicity Assessment

A comprehensive battery of toxicological studies has been conducted to characterize the safety profile of pregabalin in various animal models.

Acute Toxicity

Acute toxicity studies have been performed to determine the potential for toxicity following a single high dose of pregabalin.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | > 5000 | [5][6] |

| Rat | Oral | > 5000 | [5][7] |

| Rat | Intravenous | > 300 | [5][6] |

These high LD50 values indicate a low order of acute toxicity for pregabalin following oral administration.

Repeat-Dose Toxicity

Repeat-dose toxicity studies in animals have identified the central nervous system (CNS) as a primary target organ, which is consistent with the pharmacological activity of the drug. Clinical signs observed at high doses included ataxia, hypoactivity, and convulsions.

Genotoxicity

A comprehensive set of in vitro and in vivo studies was conducted to assess the genotoxic potential of pregabalin. The standard battery of tests revealed no evidence of mutagenic or clastogenic activity.

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without | Negative | [8] |

| In vitro Chromosomal Aberration | Mammalian Cells | With and Without | Negative | [8] |

| In vivo Micronucleus | Rodent Bone Marrow | N/A | Negative | [8] |

Based on these findings, pregabalin is considered to be non-genotoxic.[8]

Carcinogenicity

Two-year carcinogenicity studies were conducted in both mice and rats. In mice, an increased incidence of hemangiosarcoma was observed at high doses. However, this finding was not observed in rats. This species-specific effect is considered to be of questionable relevance to humans. Further investigation into the mechanism suggests a non-genotoxic mode of action.

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity of pregabalin has been evaluated in rats, mice, and rabbits.

-

Fertility and Early Embryonic Development: No adverse effects on male or female fertility were observed in rats.

-

Embryo-fetal Development: Pregabalin was not found to be teratogenic in mice or rabbits at the highest doses tested.[9] In rats, some developmental toxicity, including reduced fetal body weight and an increased incidence of skeletal variations, was observed at maternally toxic doses.[7] Specifically, an increased incidence of fusion of the jugal bone and maxilla, as well as fusion of the nasal sutures, was noted at high doses in rats.

-

Prenatal and Postnatal Development: In a prenatal and postnatal development study in rats, developmental toxicity, including reduced pup survival and growth, was observed at maternally toxic doses.

Experimental Protocols: Genotoxicity Assays

The following are detailed, step-by-step methodologies for the key genotoxicity assays performed for this compound, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To detect point mutations (base substitutions and frameshifts) induced by the test article.

Methodology:

-

Strains: A minimum of five strains of bacteria (Salmonella typhimurium and Escherichia coli) are used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA (pKM101).[10][11]

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

-

Procedure (Plate Incorporation Method):

-

The test article, bacterial culture, and either S9 mix or a buffer are mixed in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[12][13][14][15]

Methodology:

-

Cell Lines: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) are used.[12][14][16]

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.[12][14][16]

-

Procedure:

-

Cell cultures are exposed to the test article at a minimum of three concentrations for a short duration (3-6 hours) with and without S9, and for a longer duration (continuous treatment until harvest) without S9.

-

A metaphase-arresting substance (e.g., colcemid) is added prior to harvesting.

-

Cells are harvested, fixed, and stained.

-

-

Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.[12][13]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes.[17][18][19][20]

Methodology:

-